molecular formula C22H16N2O3 B413015 N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]benzohydrazide CAS No. 324063-41-4

N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]benzohydrazide

Cat. No.: B413015
CAS No.: 324063-41-4
M. Wt: 356.4g/mol
InChI Key: FIFPQLSXUCUTLN-OEAKJJBVSA-N
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Description

Benzohydrazide, N’-[1-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)ethylidene]- is a complex organic compound that belongs to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzohydrazide, N’-[1-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)ethylidene]- typically involves the condensation of benzohydrazide with a naphthopyran derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The process involves the formation of a hydrazone linkage between the benzohydrazide and the naphthopyran moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzohydrazide, N’-[1-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)ethylidene]- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various naphthoquinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Benzohydrazide, N’-[1-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)ethylidene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzohydrazide, N’-[1-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)ethylidene]- involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction to form a colored merocyanine dye . This reaction is facilitated by the presence of a conjugated system within the naphthopyran moiety, which allows for the absorption of light and subsequent electronic transitions.

Comparison with Similar Compounds

Similar Compounds

    Naphthopyran: Shares the photochromic properties but lacks the hydrazone linkage.

    Benzopyran: Similar structure but with different electronic properties.

    Chromene: Another class of photochromic compounds with a similar core structure.

Uniqueness

What sets Benzohydrazide, N’-[1-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)ethylidene]- apart is its unique combination of a naphthopyran core with a hydrazone linkage

Properties

CAS No.

324063-41-4

Molecular Formula

C22H16N2O3

Molecular Weight

356.4g/mol

IUPAC Name

N-[(E)-1-(3-oxobenzo[f]chromen-2-yl)ethylideneamino]benzamide

InChI

InChI=1S/C22H16N2O3/c1-14(23-24-21(25)16-8-3-2-4-9-16)18-13-19-17-10-6-5-7-15(17)11-12-20(19)27-22(18)26/h2-13H,1H3,(H,24,25)/b23-14+

InChI Key

FIFPQLSXUCUTLN-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC3=C(C=CC4=CC=CC=C43)OC2=O

SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O

Origin of Product

United States

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